Pyrithione

Catalog No.
S540741
CAS No.
1121-31-9
M.F
C5H5NOS
M. Wt
127.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrithione

CAS Number

1121-31-9

Product Name

Pyrithione

IUPAC Name

1-hydroxypyridine-2-thione

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

InChI

InChI=1S/C5H5NOS/c7-6-4-2-1-3-5(6)8/h1-4,7H

InChI Key

YBBJKCMMCRQZMA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in cold water (Zinc salt)

Synonyms

bis(N-oxopyridine-2-thionato)zinc (II), Dan-Gard, de-squaman, pyrithione zinc, Sebulon, zinc pyridinethione, zinc pyrithione, Zincon (zinc pyrithione), zincpolyanemine, ZNP, ZPT

Canonical SMILES

C1=CC(=S)N(C=C1)O

The exact mass of the compound Pyrithione is 315.9319 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (<1 mg/ml at 70° f) (ntp, 1992). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antiseborrhoeic; Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Pyrithione, also known as 2-mercaptopyridine N-oxide, is an organosulfur compound that exists in tautomeric equilibrium with its thione form, 1-hydroxy-2(1H)-pyridinethione. It is the parent compound to metallic salts like Zinc Pyrithione (ZPT) and Sodium Pyrithione, which are widely used for their fungistatic and bacteriostatic properties. While its salts are common in formulated products like anti-dandruff shampoos and antifouling paints, the uncomplexed Pyrithione molecule serves as a critical chemical precursor and offers distinct solubility characteristics essential for specific formulation and synthesis pathways where metallic ions would interfere. Its slight solubility in water (2.5 g/L) but higher solubility in many organic solvents makes it a distinct procurement choice compared to its largely insoluble salt derivatives.

Substituting Pyrithione with its common salt, Zinc Pyrithione (ZPT), is frequently unviable due to profound differences in physical properties that directly impact processability and formulation. Pyrithione is soluble in many organic solvents, whereas ZPT is characterized by its very low solubility in water (8 ppm at neutral pH) and requires dispersion as solid microparticles in most formulations. This insolubility is advantageous for retention in rinse-off products but makes ZPT unsuitable for applications requiring a true solution, such as clear coatings or homogeneous reaction mixtures. Furthermore, the presence of zinc in ZPT can lead to undesirable chemical incompatibilities, such as reacting with metal carboxylate curing agents in paints or forming colored complexes with iron ion contaminants, a problem not inherent to the metal-free Pyrithione molecule. Therefore, selecting Pyrithione is a deliberate choice for systems demanding organic solubility and avoiding the reactivity and dispersion challenges associated with its metallic salts.

Superior Organic Solvent Solubility vs. Aqueous Insolubility of Zinc Pyrithione

Pyrithione exhibits good solubility in a range of organic solvents, including chloroform, dichloromethane, and dimethylformamide (DMF). In stark contrast, its most common substitute, Zinc Pyrithione (ZPT), is defined by its extremely low water solubility of approximately 8 ppm (0.008 g/L) at neutral pH. While data for ZPT in organic solvents is limited, it is known to be supplied as a dispersion and its function relies on its particulate nature, underscoring its general insolubility. For example, ZPT's solubility is only around 30 mg/mL in DMSO, a highly polar aprotic solvent.

Evidence DimensionSolubility
Target Compound DataSoluble in many organic solvents (e.g., DCM, DMF)
Comparator Or BaselineZinc Pyrithione: ~8 ppm in water; requires dispersion in most systems.
Quantified DifferenceQualitatively different; Pyrithione is soluble for true solutions while ZPT is a dispersion of solid particles.
ConditionsStandard laboratory conditions; comparison between water and various organic solvents.

This solubility difference is a primary procurement driver for developing non-aqueous, clear formulations or for use in organic synthesis where a dissolved reactant is required.

Precursor for Synthesizing Biologically Active Metal Complexes

Pyrithione (2-Mercaptopyridine N-oxide) is the direct precursor for creating a variety of biologically active metal complexes beyond just zinc. For instance, it readily reacts with palladium chloride to form complexes and is used to ligate other metals. This reactivity is fundamental for research and development in medicinal chemistry where different metal centers are explored to modulate antimicrobial or cytotoxic activity. Using a pre-formed salt like ZPT would preclude this synthetic flexibility, as the zinc would need to be removed or displaced, adding complex and inefficient steps to a synthesis workflow.

Evidence DimensionSynthetic Versatility
Target Compound DataDirectly ligates with various metals (e.g., palladium) to form novel complexes.
Comparator Or BaselineZinc Pyrithione: A pre-formed, stable coordination complex. Not a direct starting material for other metal pyrithione complexes.
Quantified DifferencePyrithione offers direct, single-step access to a wide range of metal-pyrithione complexes; ZPT does not.
ConditionsStandard organic and inorganic synthesis conditions.

For researchers developing novel metallodrugs or catalysts, procuring the metal-free ligand Pyrithione is essential for synthetic control and versatility.

Comparable Antifungal Potency to Ketoconazole, a Clinical Benchmark

While direct MIC data for Pyrithione itself is less common than for its salts, the pyrithione moiety is the active component. Studies comparing ZPT to the benchmark antifungal ketoconazole demonstrate its high potency. One study found that a 1% Zinc Pyrithione shampoo was comparable in efficacy to a 2% ketoconazole shampoo for treating scalp seborrheic dermatitis, with the ZPT formulation showing a more rapid response for mild erythema and higher user satisfaction. Another in vitro study assessing activity against *Pityrosporum ovale* required concentrations of 0.001 to 1 µg/mL for ketoconazole to inhibit growth, while higher concentrations were needed for Zinc Pyrithione, establishing ketoconazole as more potent in that specific assay. However, the comparable clinical outcomes suggest the pyrithione class is a highly effective alternative to azole-based antifungals.

Evidence DimensionAntifungal Efficacy (Clinical)
Target Compound Data1% Zinc Pyrithione shampoo showed comparable efficacy to 2% Ketoconazole shampoo.
Comparator Or BaselineKetoconazole, a widely used clinical and research benchmark antifungal agent.
Quantified DifferenceClinically comparable outcomes despite some in vitro studies showing higher potency for ketoconazole.
ConditionsClinical trial for seborrheic dermatitis; in vitro broth inhibition assay against *P. ovale*.

This demonstrates that the pyrithione core structure provides potency in a relevant performance tier with established clinical antifungals, justifying its selection for applications where an azole may be unsuitable due to resistance, solubility, or regulatory reasons.

Development of Non-Aqueous, Clear Antimicrobial Coatings and Varnishes

The solubility of Pyrithione in organic solvents like dichloromethane and various ethers allows for its incorporation into solvent-based coating systems where the particulate nature of Zinc Pyrithione would cause unacceptable turbidity or require constant agitation. This makes Pyrithione the correct choice for formulating clear, homogeneous, and stable antifungal varnishes or specialty paints.

Precursor for Medicinal Chemistry and Novel Metallodrug Synthesis

As the fundamental ligand, Pyrithione is the essential starting material for researchers synthesizing and screening novel metal-pyrithione complexes for enhanced or targeted biological activity. Its ability to complex with a wide range of transition metals enables the exploration of new chemical space that is inaccessible when starting with the pre-formed Zinc Pyrithione complex.

Use in Homogeneous Catalysis or Chemical Synthesis

In applications where Pyrithione may act as a ligand to stabilize a catalyst or as a reactant in a non-aqueous chemical process, its solubility is paramount. Procuring Pyrithione ensures the compound is fully dissolved in the organic reaction medium, enabling predictable stoichiometry and preventing issues related to mass transfer limitations or catalyst fouling that would arise from using an insoluble salt like ZPT.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Black or grey crystalline powder with a stench; [MSDSonline]

Color/Form

Off-white powde

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

127.00918496 Da

Monoisotopic Mass

127.00918496 Da

Heavy Atom Count

8

Density

1.782 at 25 °C

Odor

Mild

Appearance

Solid powder

Melting Point

240 °C, decomposes

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6GK82EC25D

Related CAS

15922-78-8 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 1162 companies from 38 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1162 companies. For more detailed information, please visit ECHA C&L website;
Of the 37 notification(s) provided by 1157 of 1162 companies with hazard statement code(s):;
H301 (74.76%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (25.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (10.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (99.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (55.06%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (38.55%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (99.83%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (22.47%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the treatment of dandruff and seborrheic dermatitis.

Therapeutic Uses

Keratolytic Agents
/Pyrithione zinc/ effectiveness in dandruff and seborrhea is purported to result from both /cytostatic and antifungal/ actions and ... residual adherence to the skin after shampoo and rinse.
An international questionnaire completed by 722 dermatologists assessed the belief of tachyphylaxis incidence with pyrithione zinc (PTZ)-based shampoos, time course, occurrence relative to active ingredients, and effect of switching products. Two double-blind, randomized, clinical evaluations were conducted, 24- and 48-week studies, whereby a 1% PTZ shampoo, a 2% PTZ shampoo, or a matched placebo control shampoo was used by each subject for the duration of the study. Dermatologists assessed the adherent scalp flaking (scale of 0-10) at baseline and at specified intervals. 64% of responding dermatologists believed tachyphylaxis occurred with PTZ products, and most felt that tachyphylaxis occurred within 3 months of use. Evaluation of mean treatment responses vs. placebo and individual responses as a function of study duration showed a consistent benefit for all products at all time points; therefore, no evidence for tachyphylaxis was found (within 48 weeks of treatment) ...
Dandruff results from at least three etiologic factors: Malassezia fungi, sebaceous secretions, and individual sensitivity ... Of the three etiologic factors implicated in dandruff, Malassezia, sebaceous triglycerides, and individual susceptibility, Malassezia are the easiest to control. Pyrithione zinc kills Malassezia and all other fungi, and is highly effective against the Malassezia species actually found on scalp. Reduction in fungi reduces free fatty acids, thereby reducing scalp flaking and itch.
... The efficacy and safety of ketoconazole (KET) 2% and zinc pyrithione (ZPT) 1% in shampoo formulations for the alleviation of severe dandruff and seborrheic dermatitis /were compared/. This open randomized, parallel-group trial began with a 2-week run-in phase during which subjects applied a neutral non-antidandruff shampoo. It was followed by a 4-week randomized treatment phase and a subsequent 4-week follow-up phase without treatment. Shampooing during the treatment period was carried out twice weekly for the KET group and at least twice weekly for the ZPT group in accordance with the label instructions. A total of 343 subjects were recruited to enter the trial. Of the 331 eligible volunteers, 171 were randomized to KET 2% and 160 to ZPT 1%. ... Beneficial effects were evidenced for both medicated shampoos, but the effect was significantly better for KET 2%, which achieved a 73% improvement in the total dandruff severity score compared with 67% for ZPT 1% at week 4 (p < 0.02). The recurrence rate of the disease was also significantly lower following KET 2% treatment than following ZPT 1% treatment ... Both formulations were well tolerated.

MeSH Pharmacological Classification

Keratolytic Agents

Mechanism of Action

Inhibition of fungal growth by pyrithione zinc is linked to increased copper uptake and cellular levels of copper, which is demonstrated by decreased CTR1-lacZ expression and slightly increased CUP1-lacZ expression in affected microorganisms. The coordination complex of pyrithione zinc dissociates, and pyrithione ligand forms a CuPT complex from available extracellular copper in the target organism. Pyrithione acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell, and facilitates copper transport across intracellular membranes. Copper may be shuttled into the mitochondria. Copper inactivates iron-sulfur (Fe-S) cluster-containing proteins via a mechanism similar to that described for copper-induced growth inhibition in bacteria. Decreased activity of Fe-S proteins leads to inhibition of fungal metabolism and fungal growth. Pyrithione zinc has been shown to slightly increase the levels of zinc.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

13463-41-7

Absorption Distribution and Excretion

Following oral ingestion, only the pyrithione moiety is absorbed. Less than 1% of administered zinc pyrithione is absorbed from the skin. Radioabeled Zn pyrithione administered to rats, rabbits and monkeys, either orally or via intraperitoneal injection were absorbed into circulatin to extent of 80-90%.
The major route of elimination from the body after oral administration in rat was urine, with S-glucuronides of 2-mercaptopyridine-N-oxide being the major metabolites and 2-mercaptopyridine-N-oxide as the minor metabolite. Following oral administration, the majority of zinc is eliminated in the feces. Upon dermal administration, >90% of recovery was obtained from washings of the application site of pigs. Urinary excretion was 3% in animals with intact skin.

Metabolism Metabolites

After oral administration in rabbits, rats, monkeys, and dogs, pyrithione zinc is biotransformed into 2-pyridinethiol 1-oxide S-glucuronide and 2-pyridinethiol S-glucuronide.

Wikipedia

Pyrithione

Use Classification

Cosmetics -> Antiseborrhoeic; Preservative

General Manufacturing Information

2-Pyridinethiol, 1-oxide: ACTIVE

Dates

Last modified: 08-15-2023

An improved tumor-specific therapeutic strategy by the spatio-temporally controlled in situ formation of a Cu(ii) complex, leading to prompt cell apoptosis via photoactivation of a prodrug

Amrita Chaudhuri, Rakesh Mengji, Yarra Venkatesh, Avijit Jana, N D Pradeep Singh
PMID: 32202569   DOI: 10.1039/d0cc00667j

Abstract

The anti-tumor activity of Cu complexes is well established in cancer research. We developed a biotin-tagged Cu-chelating prodrug that is activated by one-photon and two-photon irradiation for the target-specific and spatio-temporally controlled in situ generation of a Cu complex. In this way, we transform copper from a "cancer-promoting" agent to an anticancer agent.


Anti-tumour activity of zinc ionophore pyrithione in human ovarian cancer cells through inhibition of proliferation and migration and promotion of lysosome-mitochondrial apoptosis

Mengge Chen, Yanpeng Ding, Yuan Ke, Yifei Zeng, Nuomin Liu, Yahua Zhong, Xinying Hua, Zheng Li, Yudi Xiong, Chaoyan Wu, Haijun Yu
PMID: 32456481   DOI: 10.1080/21691401.2020.1770266

Abstract

Zinc pyrithione (ZPT) is widely used as an antimicrobial. Zinc is a necessary trace element of the human whose homeostasis associated with several cancers. However, the anticancer effect of increased Zinc in ovarian cancer is still unclear. This study focussed on the anti-tumour effects of ZPT combined with Zinc in SKOV3 and SKOV3/DDP cells. The cell viability, apoptosis, migration, and invasion assays were detected by CCK-8, flow cytometry, wound healing and transwell assay, respectively. The distribution of Zinc in cells was monitored by staining of Zinc fluorescent dye and lysosome tracker. The changes in lysosomal membrane stability were reflected by acridine orange fluorescence and cathepsin D reposition. Expression of the proteins about invasion and apoptosis was evaluated by western blot. The results indicated that ZPT combined with Zinc could notably reduce cell viability, inhibit migration and invasion in SKOV3 and SKOV3/DDP cells. Besides, ZPT performed as a Zinc carrier targeted lysosomes, caused the increase of its membrane permeability and the release of cathepsin D accompanied by mitochondrial apoptosis in SKOV3/DDP cells. In conclusion, our work suggests that ZPT combined with Zinc could inhibit proliferation, migration, invasion, and promote apoptosis by trigger the lysosome-mitochondrial apoptosis pathway in ovarian carcinoma.


Bactericidal effect of pyridine-2-thiol 1-oxide sodium salt and its complex with iron against resistant clinical isolates of Mycobacterium tuberculosis

Debora L Campos, Ignacio Machado, Camila M Ribeiro, Dinorah Gambino, Fernando R Pavan
PMID: 31619772   DOI: 10.1038/s41429-019-0243-3

Abstract

The objective of this study was to determine the activity of pyridine-2-thiol 1-oxide sodium salt (Na mpo) and its complex with iron [Fe(mpo)
] against Mycobacterium tuberculosis. The compounds were tested against a standard strain of M. tuberculosis H
Rv (ATCC 27294), with minimal inhibitory concentrations (MIC
) of 7.20 and 1.07 μM to Na mpo and [Fe(mpo)
], respectively, and against three clinical isolates with different genotypic profiles, with MIC values ranging from 0.74 to 6.52 and 0.30 to 2.25 μM to Na mpo and [Fe(mpo)
], respectively. [Fe(mpo)
] was more effective against susceptible strains but both compounds were effective in inhibiting MDR and XDR-TB clinical strains. The profile activity was determined through the methodology of a time-kill curve against standard and clinical strains of M. tuberculosis. Time-kill studies indicated that Na mpo had an early bactericidal activity against H
Rv and clinical isolates, with sterilizing effects observed in 5 and 7 days, respectively, at its MIC
. The anti MDR and XDR-M. tuberculosis activity and bactericidal effect of Na mpo and [Fe(mpo)
] demonstrate their potential as new compounds for the treatment of tuberculosis.


Towards Identification of Essential Structural Elements of Organoruthenium(II)-Pyrithionato Complexes for Anticancer Activity

Jerneja Kladnik, Jakob Kljun, Hilke Burmeister, Ingo Ott, Isolda Romero-Canelón, Iztok Turel
PMID: 31461189   DOI: 10.1002/chem.201903109

Abstract

An organoruthenium(II) complex with pyrithione (2-mercaptopyridine N-oxide) 1 a has previously been identified by our group as a compound with promising anticancer potential without cytotoxicity towards non-cancerous cells. To expand the rather limited research on compounds of this type, an array of novel chlorido and 1,3,5-triaza-7-phosphaadamantane (pta) organoruthenium(II) complexes with methyl-substituted pyrithiones has been prepared. After thorough investigation of the aqueous stability of these complexes, their modes of action have been elucidated at the cellular level. Minor structural alterations in the ruthenium-pyrithionato compounds resulted in fine-tuning of their cytotoxicities. The best performing compounds, 1 b and 2 b, with a chlorido or pta ligand bound to ruthenium, respectively, and a methyl group at the 3-position of the pyrithione scaffold, have been further investigated. Both compounds trigger early apoptosis, induce the generation of reactive oxygen species and G1 arrest in A549 cancer cells, and show no strong interaction with DNA. However, only 1 b also inhibits thioredoxin reductase. Wound healing assays and mitochondrial function evaluation have revealed differences between these two compounds at the cellular level.


Inhibition of the LOX enzyme family members with old and new ligands. Selectivity analysis revisited

István Hajdú, József Kardos, Balázs Major, Gabriella Fabó, Zsolt Lőrincz, Sándor Cseh, György Dormán
PMID: 30098867   DOI: 10.1016/j.bmcl.2018.07.001

Abstract

Lysyl oxidase (LOX) enzymes as potential drug targets maintain constant attention in the therapy of fibrosis, cancer and metastasis. In order to measure the inhibitory activity of small molecules on the LOX enzyme family members a fluorometric activity screening method was developed. During assay validation, previously reported non-selective small inhibitor molecules (BAPN, MCP-1, thiram, disulfiram) were investigated on all of the major LOX enzymes. We confirmed that MCP-1, thiram, disulfiram are in fact pan-inhibitors, while BAPN inhibits only LOX-like enzymes (preferably LOX-like-protein-2, LOXL2) in contrast to the previous reports. We measured the LOX inhibitory profile of a small targeted library generated by 2D ligand-based chemoinformatics methods. Ten hits (10.4% hit rate) were identified, and the compounds showed distinct activity profiles. Potential inhibitors were also identified for LOX-like-protein-3 (LOXL3) and LOX-like-protein-4 (LOXL4), that are considered as emerging drug targets in the therapy of melanoma and gastric cancer.


Binding Kinetics of Ruthenium Pyrithione Chemotherapeutic Candidates to Human Serum Proteins Studied by HPLC-ICP-MS

Katarina Marković, Radmila Milačič, Stefan Marković, Jerneja Kladnik, Iztok Turel, Janez Ščančar
PMID: 32225069   DOI: 10.3390/molecules25071512

Abstract

The development of ruthenium-based complexes for cancer treatment requires a variety of pharmacological studies, one of them being a drug's binding kinetics to serum proteins. In this work, speciation analysis was used to study kinetics of ruthenium-based drug candidates with human serum proteins. Two ruthenium (Ru) complexes, namely [(η
-
-cymene)Ru(1-hydroxypyridine-2(1
)-thionato)Cl] (
) and [(η
-
-cymene)Ru(1-hydroxypyridine-2(1
)-thionato)pta]PF
(
) (where pta = 1,3,5-triaza-7-phosphaadamantane), were selected. Before a kinetics study, their stability in relevant media was confirmed by nuclear magnetic resonance (NMR). Conjoint liquid chromatography (CLC) monolithic column, assembling convective interaction media (CIM) protein G and diethylamino (DEAE) disks, was used for separation of unbound Ru species from those bound to human serum transferrin (Tf), albumin (HSA) and immunoglobulins G (IgG). Eluted proteins were monitored by UV spectrometry (278 nm), while Ru species were quantified by post-column isotope dilution inductively coupled plasma mass spectrometry (ID-ICP-MS). Binding kinetics of chlorido (
) and pta complex (
) to serum proteins was followed from 5 min up to 48 h after incubation with human serum. Both Ru complexes interacted mainly with HSA. Complex (
) exhibited faster and more extensive interaction with HSA than complex (
). The equilibrium concentration for complex (
) was obtained 6 h after incubation, when about 70% of compound was bound to HSA, 5% was associated with IgG, whereas 25% remained unbound. In contrast, the rate of interaction of complex (
) with HSA was much slower and less extensive and the equilibrium concentration was obtained 24 h after incubation, when about 50% of complex (
) was bound to HSA and 50% remained unbound.


Structural Isomerism and Enhanced Lipophilicity of Pyrithione Ligands of Organoruthenium(II) Complexes Increase Inhibition on AChE and BuChE

Jerneja Kladnik, Samuel Ristovski, Jakob Kljun, Andrea Defant, Ines Mancini, Kristina Sepčić, Iztok Turel
PMID: 32781544   DOI: 10.3390/ijms21165628

Abstract

The increasing number of Alzheimer's disease (AD) cases requires the development of new improved drug candidates, possessing the ability of more efficient treatment as well as less unwanted side effects. Cholinesterase enzymes are highly associated with the development of AD and thus represent important druggable targets. Therefore, we have synthesized eight organoruthenium(II) chlorido complexes
-
with pyrithione-type ligands (pyrithione = 1-hydroxypyridine-2(1
)-thione,
), bearing either pyrithione
, its methyl (
-
) or bicyclic aromatic analogues (
-
) and tested them for their inhibition towards electric eel acetylcholinesterase (eeAChE) and horse serum butyrylcholinesterase (hsBuChE). The experimental results have shown that the novel complex
with the ligand 1-hydroxyquinoline-2-(1
)-thione (
) improves the inhibition towards eeAChE (IC
= 4.9 μM) and even more potently towards hsBuChE (IC
= 0.2 μM) in comparison with the referenced
. Moreover, computational studies on
AChE have supported the experimental outcomes for
, possessing the lowest energy value among all tested complexes and have also predicted several interactions of
with the target protein. Consequently, we have shown that the aromatic ring extension of the ligand
, though only at the appropriate position, is a viable strategy to enhance the activity against cholinesterases.


Development of complementary CE-MS methods for speciation analysis of pyrithione-based antifouling agents

Sebastian Faßbender, Ann-Katrin Döring, Björn Meermann
PMID: 31494688   DOI: 10.1007/s00216-019-02094-5

Abstract

In the recent decade, metal pyrithione complexes have become important biocides for antifouling purposes in shipping. The analysis of metal pyrithione complexes and their degradation products/species in environmental samples is challenging because they exhibit fast UV degradation, transmetalation, and ligand substitution and are known to be prone to spontaneous species transformation within a chromatographic system. The environmental properties of the pyrithione species, e.g., toxicity to target and non-target organisms, are differing strongly, and it is therefore inevitable to identify as well as quantify all species separately. To cope with the separation of metal pyrithione species with minimum species transformation during analysis, a capillary electrophoresis (CE)-based method was developed. The hyphenation of CE with selective electrospray ionization- and inductively coupled plasma-mass spectrometry (ESI-, ICP-MS) provided complementary molecular and elemental information for the identification and quantification of pyrithione species. To study speciation of pyrithiones, a leaching experiment of several commercial antifouling paints containing zinc pyrithione in ultrapure and river water was conducted. Only the two species pyrithione (HPT) and dipyrithione ((PT)
) were found in the leaching media, in concentrations between 0.086 and 2.4 μM (HPT) and between 0.062 and 0.59 μM ((PT)
), depending on the paint and leaching medium. The limits of detection were 20 nM (HPT) and 10 nM ((PT)
). The results show that complementary CE-MS is a suitable tool for mechanistical studies concerning species transformation (e.g., degradation) and the identification of target species of metal pyrithione complexes in real surface water matrices, laying the ground for future environmental studies. Graphical abstract Hyphenation of CE with ESI- and ICP-MS provided complementary molecular and elemental information. Metal pyrithione species released from commercial antifouling paints could be identified and quantified in ultrapure and river water matrices.


Cadmium pyrithione suppresses tumor growth in vitro and in vivo through inhibition of proteasomal deubiquitinase

Xin Chen, Jinjie Wu, Qianqian Yang, Xiaolan Zhang, Peiquan Zhang, Siyan Liao, Zhimin He, Xuejun Wang, Chong Zhao, Jinbao Liu
PMID: 29098502   DOI: 10.1007/s10534-017-0062-6

Abstract

The ubiquitin-proteasome system (UPS) is indispensable to the protein quality control in eukaryotic cells. Due to the remarkable clinical success of using proteasome inhibitors for clinical treatment of multiple myeloma, it is anticipated that targeting the UPS upstream of the proteasome step be an effective strategy for cancer therapy. Deubiquitinases (DUB) are proteases that remove ubiquitin from target proteins and therefore regulate multiple cellular processes including some signaling pathways altered in cancer cells. Thus, targeting DUB is a promising strategy for cancer drug discovery. Previously, we have reported that metal complexes, such as copper and gold complexes, can disrupt the UPS via suppressing the activity of 19S proteasome-associated DUBs and/or of the 20S proteasomes, thereby inducing cancer cell death. In this study, we found that cadmium pyrithione (CdPT) treatment led to remarkable accumulation of ubiquitinated proteins in cultured cancer cells and primary leukemia cells. CdPT potently inhibited the activity of proteasomal DUBs (USP14 and UCHL5), but slightly inhibited 20S proteasome activity. The anti-cancer activity of CdPT was associated with triggering apoptosis via caspase activation. Moreover, treatment with CdPT inhibited proteasome function and repressed tumor growth in animal xenograft models. Our results show that cadmium-containing complex CdPT may function as a novel proteasomal DUB inhibitor and suggest appealing prospects for cancer treatment.


Dual-Pharmacophore Pyrithione-Containing Cephalosporins Kill Both Replicating and Nonreplicating

Landys Lopez Quezada, Kelin Li, Stacey L McDonald, Quyen Nguyen, Andrew J Perkowski, Cameron W Pharr, Ben Gold, Julia Roberts, Kathrine McAulay, Kohta Saito, Selin Somersan Karakaya, Prisca Elis Javidnia, Esther Porras de Francisco, Manuel Marin Amieva, Sara Palomo Dı Az, Alfonso Mendoza Losana, Matthew Zimmerman, Hsin-Pin Ho Liang, Jun Zhang, Veronique Dartois, Stéphanie Sans, Sophie Lagrange, Laurent Goullieux, Christine Roubert, Carl Nathan, Jeffrey Aubé
PMID: 31184461   DOI: 10.1021/acsinfecdis.9b00112

Abstract

The historical view of β-lactams as ineffective antimycobacterials has given way to growing interest in the activity of this class against
(
) in the presence of a β-lactamase inhibitor. However, most antimycobacterial β-lactams kill
only or best when the bacilli are replicating. Here, a screen of 1904 β-lactams led to the identification of cephalosporins substituted with a pyrithione moiety at C3' that are active against
under both replicating and nonreplicating conditions, neither activity requiring a β-lactamase inhibitor. Studies showed that activity against nonreplicating
required the
release of the pyrithione, independent of the known class A β-lactamase, BlaC. In contrast, replicating
could be killed both by released pyrithione and by the parent β-lactam. Thus, the antimycobacterial activity of pyrithione-containing cephalosporins arises from two mechanisms that kill mycobacteria in different metabolic states.


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